4-[4-(Difluoromethoxy)phenyl]-6-hydroxy-1-methyl-5-(thiophene-2-carbonyl)-6-(trifluoromethyl)-1,3-diazinan-2-one
Description
The compound 4-[4-(Difluoromethoxy)phenyl]-6-hydroxy-1-methyl-5-(thiophene-2-carbonyl)-6-(trifluoromethyl)-1,3-diazinan-2-one is a fluorinated diazinan-2-one derivative characterized by a 1,3-diazinan-2-one core. Key structural features include:
- Substituents:
- A 4-(difluoromethoxy)phenyl group at position 2.
- A thiophene-2-carbonyl moiety at position 3.
- Hydroxy and trifluoromethyl groups at position 4.
- A methyl group at position 1.
This compound shares structural homology with derivatives reported in crystallographic studies (e.g., 4-(3-fluorophenyl)-6-hydroxy-5-(thiophen-2-ylcarbonyl)-6-trifluoromethyl-1,3-diazinan-2-one, described by Qin et al. in , and 10).
Properties
IUPAC Name |
4-[4-(difluoromethoxy)phenyl]-6-hydroxy-1-methyl-5-(thiophene-2-carbonyl)-6-(trifluoromethyl)-1,3-diazinan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F5N2O4S/c1-25-16(27)24-13(9-4-6-10(7-5-9)29-15(19)20)12(17(25,28)18(21,22)23)14(26)11-3-2-8-30-11/h2-8,12-13,15,28H,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDYDMJVXEOHVTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)NC(C(C1(C(F)(F)F)O)C(=O)C2=CC=CS2)C3=CC=C(C=C3)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F5N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[4-(Difluoromethoxy)phenyl]-6-hydroxy-1-methyl-5-(thiophene-2-carbonyl)-6-(trifluoromethyl)-1,3-diazinan-2-one is a complex organic molecule with potential biological activities. This article provides a detailed overview of its biological properties, including mechanisms of action, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
This compound features a unique structure characterized by multiple functional groups, including difluoromethoxy, hydroxy, and trifluoromethyl moieties. The presence of thiophene and diazinan rings contributes to its chemical stability and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that it may act as an inhibitor of certain enzymes or receptors involved in disease pathways. The following mechanisms have been identified:
- Enzyme Inhibition : The compound may inhibit enzymes such as phosphoinositide 3-kinase (PI3K), which plays a crucial role in cell signaling pathways related to growth and metabolism .
- Antioxidant Properties : Preliminary studies suggest that it exhibits antioxidant activity, potentially reducing oxidative stress in cells.
- Antimicrobial Activity : Some derivatives of similar structures have shown promise against various bacterial strains, indicating potential antimicrobial properties.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Study on Enzyme Inhibition : A recent study demonstrated that compounds with similar structural motifs effectively inhibited PI3K-C2α without affecting other isoforms, highlighting the selectivity of such compounds in therapeutic applications .
- Antioxidant Activity Assessment : In vitro assays showed that the compound significantly reduced reactive oxygen species (ROS) levels in human cell lines, suggesting its potential as a therapeutic agent against oxidative stress-related diseases.
- Antimicrobial Testing : Laboratory tests revealed that the compound exhibited activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to known antibiotics.
Data Tables
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares the target compound with key analogues:
Key Differences and Implications
Furan or thiophene moieties (e.g., in ) alter π-π stacking interactions, influencing binding to hydrophobic pockets in target proteins .
Carbonyl Groups (Position 5) :
- Thiophene-2-carbonyl (target compound) vs. benzoyl (): Thiophene’s smaller size and sulfur atom may enhance binding specificity in enzyme active sites .
Crystallographic Properties :
- The analogue in exhibits a triclinic crystal system (a = 6.6032 Å, b = 10.4541 Å, c = 12.4906 Å) with strong intermolecular H-bonds (O–H···O and N–H···O), critical for solid-state stability . Comparable data for the target compound is lacking but predicted to follow similar trends.
Synthetic Routes :
- The target compound likely follows synthesis protocols analogous to Qin et al.’s method (), involving condensation of fluorinated benzaldehyde derivatives with thiophene-based carbonyl precursors under controlled temperatures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
